molecular formula C14H18N2O B3249769 Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one CAS No. 1969288-70-7

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B3249769
CAS No.: 1969288-70-7
M. Wt: 230.31
InChI Key: RZDNWXGLKFTFQQ-OLZOCXBDSA-N
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Description

rac-(3aR,7aS)-5-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a bicyclic lactam featuring a pyrrolo-pyridinone scaffold with a benzyl substituent at position 5. Its stereochemistry (rac mixture) and benzyl group distinguish it from related derivatives.

Properties

IUPAC Name

(3aR,7aS)-5-benzyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14-13-6-7-16(10-12(13)8-15-14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDNWXGLKFTFQQ-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]2[C@H]1C(=O)NC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955556-62-3
Record name rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
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Biological Activity

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a bicyclic compound notable for its fused pyrrolidine and pyridine structure. Its molecular formula is C14H18N2O, with a molecular weight of 230.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structure and Properties

The unique stereochemistry at the 3a and 7a positions of the compound is believed to significantly influence its biological interactions. The presence of a benzyl group at the 5-position enhances its chemical properties, potentially affecting binding affinity to various biological targets.

PropertyValue
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
CAS Number1955556-62-3
LogP1.01
Polar Surface Area32 Å

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for enzymes involved in cancer and inflammatory pathways. The unique stereochemistry may enhance selectivity towards these targets, making it a candidate for further pharmacological studies.
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors that play roles in neurotransmission and inflammatory responses. Its binding affinity could be influenced by the stereochemical configuration .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that similar compounds exhibited cytotoxic effects on various cancer cell lines by inhibiting proliferation and inducing apoptosis. The mechanism was linked to the modulation of specific signaling pathways associated with cell growth and survival.
  • Anti-inflammatory Effects : Research has shown that derivatives of this compound can reduce inflammation markers in vitro and in vivo. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Binding Affinity : The compound's structure allows it to fit into active sites of enzymes or receptors effectively, leading to inhibition or modulation of their activity.
  • Signal Transduction Pathways : By interacting with key proteins involved in signal transduction pathways, this compound may alter cellular responses to external stimuli.

Scientific Research Applications

Structural Characteristics

The stereochemistry at the 3a and 7a positions is crucial for the compound's interaction with biological targets. This configuration may enhance binding affinity and selectivity towards specific receptors or enzymes involved in various diseases.

Pharmacological Potential

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one has been investigated for its pharmacological properties. Research indicates that compounds with similar structures can act as inhibitors for enzymes or receptors implicated in diseases such as cancer and inflammation. The unique stereochemistry of this compound may contribute to its efficacy in these applications.

Studies have shown that this compound exhibits various biological activities. Interaction studies are essential to understand how this compound interacts with biological targets. These studies often involve:

  • Binding Affinity Tests : Assessing the strength of interaction with specific receptors.
  • Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit enzyme activity related to disease processes.

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer properties of structurally related compounds, this compound demonstrated significant cytotoxic effects on cancer cell lines. The compound was shown to induce apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound revealed that it effectively reduced pro-inflammatory cytokine production in vitro. This suggests a possible therapeutic role in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The pyrrolo[3,4-c]pyridinone core is shared among several derivatives, but substitutions and stereochemistry critically influence properties:

Compound Name Substituents/Modifications Biological Activity/Use Source
rac-(3aR,7aS)-5-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one 5-Benzyl, octahydro scaffold Synthetic intermediate, potential kinase inhibitor Hypothetical (based on analogs)
(3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-hexahydro-pyrrolo[3,4-c]pyridin-3-one 5-Trifluoro-methoxy-phenylpropanoyl, hexahydro Not explicitly stated (likely kinase inhibitor precursor)
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives Partially unsaturated scaffold, variable R-groups HPK1 inhibitors for cancer therapy
rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride Isomeric pyrrolo[3,4-b]pyridinone scaffold Building block for drug discovery

Key Observations :

  • Saturation Level : Octahydro scaffolds (e.g., target compound and ) exhibit greater conformational rigidity than dihydro or hexahydro analogs, influencing binding specificity .
Physicochemical Data:
Property Target Compound (Inferred) (3aS,7aS)-Trifluoro Derivative rac-(4aR,7aS)-pyrrolo[3,4-b]pyridinone
Molecular Weight ~275 (estimated) 275.3 (LC-MS) 165.66
Optical Rotation ([α]D) Racemic ([α] = 0°) +10.1° (MeOH) Not reported
Solubility Moderate in MeOH High in MeOH Hydrochloride salt (improved aqueous solubility)

Notes:

  • The target compound’s racemic nature limits enantiomer-specific activity but simplifies synthesis compared to enantiopure analogs .
  • Hydrochloride salt formation (e.g., ) enhances stability and solubility for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, and how can stereochemical purity be ensured?

  • Methodology : The synthesis involves multi-step cyclization and benzylation reactions. Chiral resolution techniques (e.g., chiral HPLC or diastereomeric salt formation) are critical for isolating the rac mixture. Evidence from structurally similar compounds (e.g., (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride) highlights the need for rigorous NMR (e.g., 1H^{1}\text{H}-NOESY) and X-ray crystallography to confirm stereochemistry .

Q. How can the stability of this compound under experimental conditions be optimized?

  • Methodology : Stability studies should assess pH sensitivity (avoid extremes), temperature-controlled storage (-20°C under inert atmosphere), and compatibility with solvents (e.g., DMSO or ethanol). Incompatibility with strong acids/bases and oxidizing agents necessitates inert reaction conditions .

Q. What analytical techniques are recommended for characterizing its structural integrity?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 13C^{13}\text{C} NMR for carbon environment mapping, and IR spectroscopy to detect functional groups (e.g., lactam carbonyl). Comparative analysis with analogs (e.g., octahydropyrrolo[3,4-c]pyrrole derivatives) validates spectral assignments .

Advanced Research Questions

Q. How does the benzyl substituent at the 5-position influence biological activity compared to other alkyl/aryl groups?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., methyl, ethyl, or halogenated derivatives) and testing HPK1 inhibition (via kinase activity assays). The patent data for pyrrolo[3,4-c]pyridin-1-one derivatives suggests benzyl groups enhance binding affinity to kinase pockets .

Q. What experimental strategies can resolve contradictions in cytotoxicity data across different cell lines?

  • Methodology : Use orthogonal assays (e.g., MTT, apoptosis markers, and clonogenic survival) to validate cytotoxicity. Cross-reference with toxicity profiles of related compounds (e.g., acute oral/dermal toxicity Category 4 per GHS classification) to identify cell line-specific metabolic vulnerabilities .

Q. How can computational modeling predict its interaction with HPK1 or other kinase targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s SMILES string and HPK1 crystal structure (PDB ID). Compare binding modes with known inhibitors (e.g., 5-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1,3,4-oxadiazol-2(3H)-one) to identify critical interactions (e.g., hydrogen bonding with catalytic lysine) .

Q. What in vivo models are suitable for evaluating its therapeutic potential in cancer?

  • Methodology : Use xenograft models (e.g., human PBMC-engrafted mice) to assess tumor growth inhibition. Pharmacokinetic studies (plasma half-life, bioavailability) should account for metabolic stability, guided by analogs like (1R,3S,5R,7R,8aS)-7-ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-pyrrolooxazine, which show moderate oral absorption .

Q. How does salt formation (e.g., dihydrochloride) impact solubility and crystallinity?

  • Methodology : Compare solubility profiles of free base vs. dihydrochloride salts in aqueous buffers (pH 1–7.4). XRPD (X-ray powder diffraction) analysis of analogs (e.g., (3aS,7aR)-5-methyl-octahydro-pyrrolo[3,4-c]pyridine dihydrochloride) reveals improved crystallinity and hygroscopicity reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 2
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.